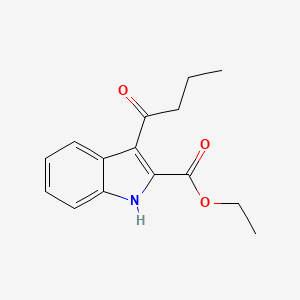
Ethyl 3-butanoyl-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-butanoyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole core with ethyl, butanoyl, and carboxylate functional groups, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-butanoyl-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with indole-2-carboxylic acid.
Esterification: Indole-2-carboxylic acid is esterified using ethanol in the presence of a catalyst such as sulfuric acid to form ethyl indole-2-carboxylate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 3-butanoyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
Ethyl 3-butanoyl-1H-indole-2-carboxylate has diverse applications in scientific research:
作用機序
The mechanism of action of ethyl 3-butanoyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By inhibiting these enzymes, the compound can affect metabolic pathways related to inflammation, immune response, and cell proliferation.
類似化合物との比較
Ethyl 3-butanoyl-1H-indole-2-carboxylate can be compared with other indole derivatives:
Ethyl indole-2-carboxylate: Lacks the butanoyl group, making it less versatile in certain chemical reactions.
Indole-3-carboxaldehyde: Contains an aldehyde group instead of the butanoyl group, leading to different reactivity and applications.
Indole-3-acetic acid: A natural plant hormone with different biological functions compared to the synthetic compound.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
77069-11-5 |
|---|---|
分子式 |
C15H17NO3 |
分子量 |
259.30 g/mol |
IUPAC名 |
ethyl 3-butanoyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-3-7-12(17)13-10-8-5-6-9-11(10)16-14(13)15(18)19-4-2/h5-6,8-9,16H,3-4,7H2,1-2H3 |
InChIキー |
NVURGOSTFXSGTR-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=C(NC2=CC=CC=C21)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[8-(2-Hydroxyethanesulfonyl)naphthalen-2-yl]acetamide](/img/structure/B14438271.png)
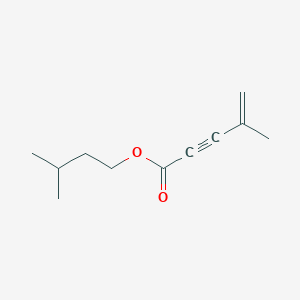
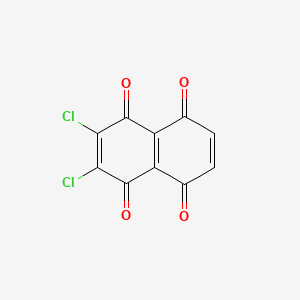
![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)
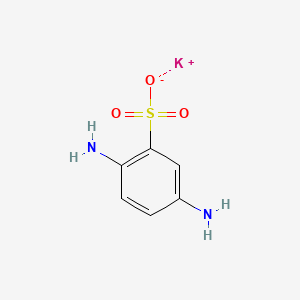
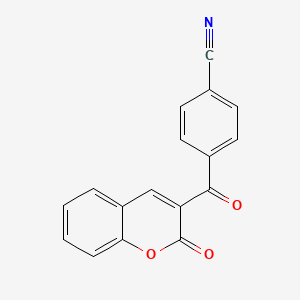
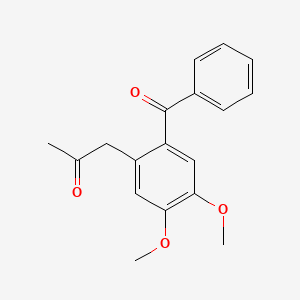
![[1-(Ethylsulfanyl)propyl]benzene](/img/structure/B14438309.png)
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14438316.png)

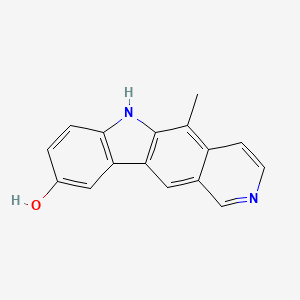
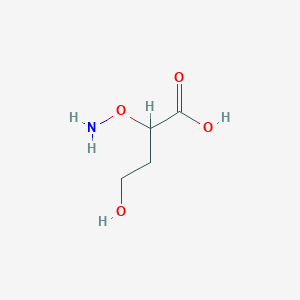
![4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14438369.png)
![1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14438375.png)
